molecular formula C8H10N2O3 B1397427 Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 956386-27-9

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No. B1397427
CAS RN: 956386-27-9
M. Wt: 182.18 g/mol
InChI Key: LNKWUQZNSSCTCQ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate, also known as EMDC, is an organic compound belonging to the pyridazine carboxylate family. It is a solid substance .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O3 . The InChI code is not available .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 182.18 g/mol.

Scientific Research Applications

Synthesis Applications

Polyfunctionally Substituted Cinnolines Synthesis Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is used in the synthesis of polyfunctionally substituted cinnolines, leveraging microwave irradiation for a simpler and efficient process. The resultant cinnolines serve as a fundamental structure in various natural compounds and drugs, exhibiting a wide range of biological activities (Hameed et al., 2017).

Chemical Transformations and Derivative Synthesis

Derivative Synthesis for Antimicrobial Evaluation The compound is foundational in the creation of numerous derivatives like pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and others. These derivatives are further evaluated for antimicrobial properties, demonstrating the compound's versatility in synthesizing various bioactive molecules (Farag et al., 2008).

Pharmaceutical and Biological Activity

Breast Anticancer Activity In a notable study, derivatives of this compound were synthesized and assessed for their anticancer efficacy against the breast cancer MCF-7 cell line. The study highlights the compound's potential as a scaffold for developing anticancer agents (Gaber et al., 2021).

Miscellaneous Applications

Catalytic Annulation and Synthesis of Functionalized Tetrahydropyridines this compound has been used in catalytic annulation processes to synthesize highly functionalized tetrahydropyridines. This showcases its role in intricate chemical synthesis processes, forming complex and functionally diverse molecules (Zhu et al., 2003).

properties

IUPAC Name

ethyl 1-methyl-6-oxopyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10(2)9-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKWUQZNSSCTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-oxo-1,6-dihydro-pyridazine-4-carboxylic acid ethyl ester (1.0 g, 5.9 mmol) in anhydrous DMF (15 mL) was added potassium carbonate (3.29 g, 23.8 mmol). The reaction mixture was cooled to 0° C. and methyl iodide (1.0 mL, 16 mmol) was added dropwise. The reaction mixture was allowed to reach room temperature and was then heated at 60° C. for 15 minutes. The reaction was cooled to below 0° C. and ethyl acetate and water were added. The organic layer was separated, washed with cold water and brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by RP-HPLC using a linear gradient of acetonitrile in 0.1 M ammonium acetate buffer to afford the title compound (712 mg, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
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